Astacin

概要

説明

Astacin is a member of the metalloendopeptidase family, specifically the this compound family of zinc-dependent metalloproteinases. It was first discovered in the digestive fluid of the European crayfish, Astacus astacus. This compound enzymes are known for their role in the degradation of polypeptides and activation of growth factors. They are found in a wide range of organisms, from hydra to humans, and play crucial roles in various biological processes, including development and tissue differentiation .

準備方法

Astacin is typically synthesized as an inactive zymogen, which requires post-translational modifications to become active. The synthetic route involves the expression of the this compound gene in a suitable host organism, followed by purification and activation of the enzyme. Industrial production methods often utilize recombinant DNA technology to produce large quantities of this compound. The enzyme is then purified using techniques such as affinity chromatography and gel filtration .

化学反応の分析

Astacin undergoes several types of chemical reactions, primarily involving the cleavage of peptide bonds in polypeptides. The enzyme’s active site contains a zinc ion, which plays a crucial role in catalysis. Common reactions include:

Hydrolysis: this compound catalyzes the hydrolysis of peptide bonds, leading to the breakdown of proteins into smaller peptides and amino acids.

Oxidation-Reduction: The zinc ion in the active site can participate in redox reactions, facilitating the cleavage of peptide bonds.

Substitution: This compound can undergo substitution reactions where the zinc ion is replaced by other metal ions, affecting the enzyme’s activity .

科学的研究の応用

Introduction to Astacin

This compound is a metalloproteinase enzyme belonging to the this compound superfamily, which is primarily involved in various biological processes such as embryonic development, tissue remodeling, and immune responses. This family includes significant members like bone morphogenetic protein 1 (BMP-1), meprins, and ovthis compound. The astacins have garnered considerable interest due to their potential applications in medical research, particularly in drug development for various diseases.

Medical Research and Drug Development

Astacins are being explored as promising drug targets due to their involvement in several pathological conditions. Notably:

- Kidney Diseases and Fibrosis : Research has shown that meprin α and β, members of the this compound family, are implicated in kidney diseases and fibrotic conditions. Inhibitors targeting these proteases are being developed to mitigate these diseases .

- Infertility Treatment : Ovthis compound has emerged as a novel target for treating female infertility. Current treatments often involve hormonal therapies, but ongoing research aims to develop non-hormonal alternatives that could be more effective and less invasive .

- Parasitic Infections : Astacins from parasitic nematodes are being studied for their potential to create new treatments for worm infections. This research is particularly focused on developing veterinary medicines that could later be adapted for human use .

Biochemical Studies

Astacins play crucial roles in the regulation of proteolytic networks within organisms. Their dysregulation can lead to various diseases, making them important subjects for biochemical studies aimed at understanding disease mechanisms .

Comparative Genomics

Astacins have been analyzed across different species to understand their evolutionary significance and functional diversity. This comparative approach provides insights into how astacins adapt to different biological roles in various organisms .

Structural Biology

Research into the structural characteristics of astacins has revealed important information about their catalytic mechanisms and interactions with substrates. Understanding these structures can inform the design of specific inhibitors or activators for therapeutic purposes .

Case Study 1: Ovthis compound Inhibitors

A study published by researchers from the Fraunhofer Institute highlighted the development of small molecule inhibitors targeting ovthis compound. These inhibitors were evaluated for their potential in treating infertility by modulating ovthis compound activity without hormonal interventions. The findings indicated that specific inhibitors could effectively alter ovthis compound function, presenting a new avenue for infertility treatment .

Case Study 2: Meprin Proteases in Kidney Disease

Research has focused on meprin α and β's role in kidney pathology, demonstrating that inhibiting these proteases can reduce fibrosis in renal tissues. This study utilized animal models to assess the efficacy of newly developed inhibitors, showing promising results that could lead to new therapeutic strategies for chronic kidney disease .

Case Study 3: Parasitic Nematode Infections

A collaborative project aimed at developing drugs from astacins derived from nematodes showed initial success in creating compounds effective against common parasitic infections in livestock. These findings are expected to pave the way for similar treatments in humans, especially in regions where such infections are prevalent .

作用機序

Astacin exerts its effects through the hydrolysis of peptide bonds in target proteins. The enzyme’s active site contains a zinc ion coordinated by three histidine residues and a water molecule. The zinc ion activates the water molecule, which then attacks the carbonyl carbon of the peptide bond, leading to its cleavage. This mechanism is common among metalloproteinases and is essential for the enzyme’s catalytic activity .

類似化合物との比較

Astacin is part of the metzincin clan of metalloproteinases, which includes other enzymes such as meprin, serralysin, and matrix metalloproteinases. Compared to these enzymes, this compound has a unique active site structure and substrate specificity. For example:

Meprin: Meprins are involved in the processing of extracellular matrix proteins and have a broader substrate specificity compared to this compound.

Serralysin: Serralysins are bacterial metalloproteinases with a different active site structure and are primarily involved in bacterial virulence.

Matrix Metalloproteinases: These enzymes are involved in the remodeling of the extracellular matrix and have distinct regulatory mechanisms compared to this compound .

This compound’s unique structure and function make it a valuable enzyme for various scientific and industrial applications.

生物活性

Astacin is a member of the this compound family of metalloproteinases, which are a subclass of metallopeptidases characterized by their zinc-dependent catalytic activity. First identified in crayfish, astacins have since been found across a wide range of organisms, including humans. These enzymes play crucial roles in various biological processes, including digestion, tissue remodeling, and embryonic development.

Structural Characteristics

Astacins are multidomain proteins with a catalytic domain (CD) that spans approximately 200 residues. This domain features two subdomains flanking an extended active-site cleft and contains several conserved structural elements, including a zinc-binding consensus sequence (HEXXHXXGXXH) and a family-specific glutamate motif (EXXRXDRD) . The overall architecture of this compound is similar to other members of the metzincin clan of metalloproteinases, which includes matrix metalloproteinases and adamalysins .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Catalytic Domain Length | ~200 residues |

| Zinc-Binding Motif | HEXXHXXGXXH |

| Family-Specific Glutamate | EXXRXDRD |

| Domains Present | PRO (propeptide), MAM, TRAF, CUB |

Biological Functions

Astacins are involved in several critical biological functions:

- Protein Degradation : They act as protein degraders during digestion and tissue turnover.

- Developmental Processes : Astacins play roles in developmental differentiation and embryonic hatching.

- Shedding of Membrane-Bound Substrates : They facilitate the release of membrane-bound proteins into the extracellular space .

Case Study: this compound in C. elegans

Research has shown that astacins in Caenorhabditis elegans are essential for maintaining cuticle integrity and influencing drug sensitivity. A study identified that mutations affecting this compound expression altered the worm's sensitivity to xenobiotics, highlighting their role in barrier functions .

Table 2: Functions of this compound in Various Organisms

| Organism | Function |

|---|---|

| Crayfish | Digestion and tissue remodeling |

| C. elegans | Cuticle integrity and drug sensitivity |

| Humans | Activation of growth factors and ECM processing |

Astacins exhibit their biological activity through the hydrolysis of peptide bonds in proteins. The catalytic mechanism involves coordination of a zinc ion at the active site, which facilitates the cleavage of peptide bonds through a tetrahedral intermediate . This process is crucial for various physiological functions, including the activation of growth factors and degradation of extracellular matrix components.

Recent Research Findings

Recent studies have further elucidated the structure-activity relationships within the this compound family. For instance, homology modeling has revealed specific interactions critical for their enzymatic function, such as hydrogen bonding and hydrophobic interactions that stabilize substrate binding . Additionally, comparative studies across different species have highlighted evolutionary adaptations in this compound structure that correlate with their diverse biological roles .

特性

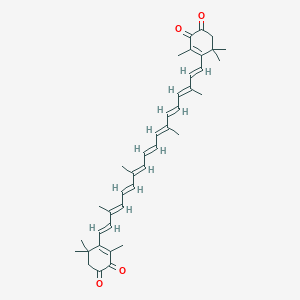

IUPAC Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASZIXQTZOARSV-QISQUURKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-76-1 | |

| Record name | Astacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ASTACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。